Home > Products > Screening Compounds P62898 > 8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one
8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one -

8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Catalog Number: EVT-4560902
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

Compound Description: This compound is an M1 and M2 muscarinic agonist, displaying antiamnesic activity in rats at a dose of 0.1 mg/kg (s.c.). It also induces hypothermia at a higher dose of 3 mg/kg (s.c.) and stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity for M1 muscarinic receptors. []

Relevance: This compound shares the 2,8-diazaspiro[4.5]decan-3-one core structure with 8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one. The key difference lies in the presence of a 1-oxa substituent and two methyl groups at positions 2 and 8 instead of the 8-(3-phenoxybenzoyl) group in the target compound. []

RS86

Compound Description: This compound is an M1 muscarinic agonist used as a reference compound in various studies exploring antiamnesic activity and potential treatments for Alzheimer's disease. [, ]

Relevance: Although the exact structure of RS86 is not provided in the papers, it is described as a close analogue to 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, and both are classified under the broad category of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. This suggests that RS86 likely shares the core 2,8-diazaspiro[4.5]decan-3-one structure with 8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one, differing mainly in the substituent at the 8th position and potentially the presence of a 1-oxa substituent. [, ]

YM796

Compound Description: YM796 is another M1 muscarinic agonist investigated for its potential in treating dementia associated with Alzheimer's disease. []

2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one

Compound Description: This compound showed significantly lower affinity for M1 receptors compared to 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one. This suggests that replacing the oxygen atom or carbonyl group at the 1-position with a basic nitrogen is not well-tolerated in M1 receptor binding. []

8-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives

Compound Description: These compounds, particularly the 3-benzyl derivative (compound 3a in the cited paper), exhibited potent and selective antagonism towards tachykinin NK2 receptors. This compound demonstrated high affinity for NK2 receptors in rat colon binding assays and effectively antagonized NK2 receptor agonist-induced bronchoconstriction in guinea pigs. []

Relevance: This series of compounds, while sharing the spiro[4.5]decane core with 8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one, differs significantly in their overall structure. The presence of a 1-oxa and 3,8-diaza substitution pattern, along with the 2-(5-fluoro-1H-indol-3-yl)ethyl substituent at the 8th position, distinguishes them from the target compound. These structural variations are indicative of their distinct biological activities, targeting tachykinin NK2 receptors instead of the muscarinic receptors targeted by many compounds with the 2,8-diazaspiro[4.5]decan-3-one core. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18)

Compound Description: This compound displayed preferential affinity for M1 over M2 muscarinic receptors and exhibited potent antiamnesic activity with a better separation from hypothermia-inducing effects compared to RS86. It also stimulated phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 receptors. The (-)-isomer of this compound showed a higher potency for M1 agonistic activity. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Compound 29)

Compound Description: This compound demonstrated preferential affinity for M1 over M2 muscarinic receptors and potent antiamnesic activity with a favorable separation from hypothermia-inducing effects compared to RS86. It also showed partial agonistic activity at M1 receptors through stimulation of phosphoinositide hydrolysis. Similar to compound 18, the (-)-isomer exhibited a higher potency for M1 agonistic activity. []

(S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione (Alaptide)

Compound Description: Alaptide has been studied as a potential chemical permeation enhancer for transdermal drug delivery. Studies have shown its ability to enhance the permeation of theophylline through pig ear skin in vitro. []

(3S,6S)-3,6-Dimethylpiperazine-2,5-dione

Compound Description: This compound showed potential as a chemical permeation enhancer for transdermal drug delivery. It enhanced the permeation of theophylline through pig ear skin in vitro, similar to alaptide. []

Relevance: Although not a direct structural analogue, this compound belongs to the broader class of piperazine-2,5-diones, highlighting a potential structural motif for enhancing transdermal drug permeation. The presence of two ketone groups in the piperazine ring, while not directly present in 8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one, suggests a possible area of exploration for modifying its physicochemical properties and potentially its ability to permeate biological membranes. []

Properties

Product Name

8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

IUPAC Name

8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c24-19-14-21(15-22-19)9-11-23(12-10-21)20(25)16-5-4-8-18(13-16)26-17-6-2-1-3-7-17/h1-8,13H,9-12,14-15H2,(H,22,24)

InChI Key

FJVMOWOSTSOOKS-UHFFFAOYSA-N

SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.